Methyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Methyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of pyrimidine derivatives, including those with substitutions similar to the compound , has been explored for developing new chemical entities. Kappe and Roschger (1989) investigated reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives (Biginelli-compounds), leading to various substituted pyrimidines with potential biological activities (Kappe & Roschger, 1989). This foundational work provides a chemical basis for understanding the synthesis routes that may apply to Methyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.
Biological Evaluation and Potential Therapeutic Uses
New pyrimidine derivatives have been evaluated for their cytotoxic, antibacterial, and antimicrobial activities, suggesting a broad spectrum of potential therapeutic applications. Fathalla et al. (2006) described the synthesis and biological evaluation of new pyrimidine derivatives, demonstrating some cytotoxic activity in addition to antibacterial and antimicrobial effects (Fathalla et al., 2006).
Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives was reported by Tiwari et al. (2018), highlighting antimicrobial analysis, enzyme assay, docking study, and toxicity study. This research points to the environmentally friendly synthesis of pyrimidine derivatives with significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Tiwari et al., 2018).
Advanced Synthesis Techniques
- Innovative synthesis techniques for pyrimidine derivatives, such as the use of ionic liquids and microwave irradiation, have been explored to improve efficiency and environmental sustainability. Nikalje et al. (2017) discussed the ionic liquid mediated synthesis of novel chromone-pyrimidine coupled derivatives under solvent-free conditions, showcasing the green chemistry approach to synthesizing complex molecules (Nikalje et al., 2017).
Properties
IUPAC Name |
methyl 7-methyl-5-(2-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-5-10-27-20-22-17-16(18(24)23-20)15(13-9-7-6-8-11(13)2)14(12(3)21-17)19(25)26-4/h5-9,15H,1,10H2,2-4H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTXLOPNOGHMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(NC(=C2C(=O)OC)C)N=C(NC3=O)SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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